molecular formula C9H8O4 B093102 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid CAS No. 15872-28-3

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

Cat. No.: B093102
CAS No.: 15872-28-3
M. Wt: 180.16 g/mol
InChI Key: NRIMHVFWRMABGJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (CAS 15872-28-3), commonly known as norbornadiene-2,3-dicarboxylic acid, is a rigid bicyclic compound with a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol . Its structure, featuring a fused norbornadiene skeleton and two carboxylic acid groups, imparts significant strain and rigidity, making it a versatile and valuable intermediate in various scientific research fields . A primary application of this diacid is in organic synthesis , where it serves as a key precursor. It is efficiently synthesized via the Diels-Alder reaction between cyclopentadiene and acetylenedicarboxylic acid derivatives . For instance, a standard laboratory-scale synthesis involves the reaction of dimethyl acetylenedicarboxylate with cyclopentadiene, followed by hydrolysis of the resulting diester to yield the target dicarboxylic acid . In drug discovery and development , this compound and its derivatives have been investigated for their potential therapeutic applications. Research indicates it is a candidate for treating neurological disorders, with studies highlighting its derivatives' potential to modulate neurotransmitter systems associated with depression and Parkinson's disease . Furthermore, its robust scaffold is utilized in computational chemistry for Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening processes to predict biological activity and identify potential drug candidates . In materials science , the compound's unique structure allows it to participate in polymerization reactions, leading to novel polyesters and polyamides. These polymers exhibit enhanced properties, such as improved thermal stability and mechanical strength, compared to those derived from conventional monomers . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMHVFWRMABGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935971
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15872-28-3
Record name Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dicarboxylic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Laboratory-Scale Protocol

A representative procedure involves the dropwise addition of dimethyl acetylenedicarboxylate (14.2 g, 0.10 mol) to freshly cracked cyclopentadiene (8.5 g, 0.13 mol) at 0°C under inert atmosphere. The exothermic reaction is maintained at low temperature for 1.5 hours before warming to room temperature. Kugelrohr distillation under reduced pressure (20 Torr) yields dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate as a colorless liquid (76% yield). Subsequent hydrolysis with aqueous HCl produces the target dicarboxylic acid.

Table 1: Optimization of Diels-Alder Reaction Parameters

ParameterOptimal ConditionYield Impact
Temperature0°C to 25°CMaximizes regioselectivity
Diene:Dienophile Ratio1.3:1Prevents diene dimerization
SolventNeat (solvent-free)Enhances reaction rate
WorkupKugelrohr distillation76% isolated yield

Alternative Dienophile Systems

Recent advancements explore substituted acetylenedicarboxylates to modify electronic properties. The use of bis(4-bromophenyl) acetylenedicarboxylate in tetrahydrofuran at −78°C demonstrates comparable efficiency (72% yield) while introducing heavy atoms for crystallographic studies. This variation enables precise structural analysis through X-ray diffraction but requires stringent anhydrous conditions.

Hydrolysis and Derivative Formation

The ester-to-acid conversion represents a critical step in achieving the final product. Two predominant methodologies exist:

Acid-Catalyzed Hydrolysis

Using concentrated hydrochloric acid (6M) in refluxing ethanol (4 hours) provides complete ester cleavage. This method favors the formation of the anhydride intermediate, requiring careful pH adjustment to isolate the dicarboxylic acid.

Base-Mediated Saponification

Aqueous sodium hydroxide (2M) at 80°C for 2 hours achieves quantitative hydrolysis but necessitates acidification with HCl to precipitate the product. Comparative studies show base-mediated routes yield higher purity (98% vs. 94%) but introduce sodium chloride byproducts requiring extensive washing.

Industrial-Scale Production Considerations

While laboratory methods emphasize precision, industrial applications prioritize throughput and cost-efficiency. Continuous flow reactors have been adapted for large-scale synthesis, demonstrating:

  • 40% reduction in reaction time compared to batch processes

  • Improved temperature control (±1°C vs. ±5°C in batch)

  • 85% yield consistency across 100+ production runs

Catalyst recycling strategies using immobilized lipases in non-aqueous media show promise, achieving 92% yield over five cycles without significant activity loss.

Purification and Characterization

Advanced purification techniques ensure pharmaceutical-grade purity:

Table 2: Purification Method Comparison

MethodPurity AchievedKey Advantage
Recrystallization99.2%Removes organic impurities
Column Chromatography98.7%Effective for diastereomers
Sublimation99.8%Eliminates ionic residues

Structural validation employs:

  • X-ray Crystallography : Confirms bicyclic framework with C-C bond lengths of 1.54 Å (bridgehead) and 1.34 Å (double bonds)

  • NMR Spectroscopy : Characteristic ¹H signals at δ 6.25 (m, 2H, vinyl) and δ 3.12 (s, 2H, bridgehead)

  • HRMS : m/z 208.0372 [M+H]+ (calc. 208.0370)

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids or anhydrides.

    Reduction: Reduction reactions can convert the double bonds in the bicyclic structure to single bonds, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Dicarboxylic acids and anhydrides.

    Reduction: Reduced derivatives with single bonds.

    Substitution: Substituted bicyclic compounds with different functional groups.

Scientific Research Applications

Drug Discovery

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has been investigated for its potential therapeutic applications. Notably, it has been identified as a candidate in the treatment of neurological disorders such as depression and Parkinson's disease. Research indicates that derivatives of this compound may interact with biological targets implicated in these conditions.

Case Study: Neuropharmacological Potential

A study highlighted the effectiveness of bicyclo[2.2.1]hepta-2,5-diene derivatives in modulating neurotransmitter systems associated with mood regulation and motor control, suggesting their role as scaffolds for developing new antidepressants and anti-Parkinsonian drugs .

Materials Science

The compound's unique bicyclic structure allows it to participate in various polymerization reactions, leading to the development of novel materials with enhanced properties.

Applications:

  • Polymer Synthesis : this compound can be used to synthesize polyesters and polyamides that exhibit improved thermal stability and mechanical strength.
PropertyBicyclo[2.2.1]hepta-2,5-diene DerivativeConventional Polymers
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
BiodegradabilityModerateLow

Computational Modeling

Recent advancements in computational chemistry have utilized bicyclo[2.2.1]hepta-2,5-diene derivatives for virtual screening processes aimed at drug discovery.

Computational Approaches:

  • Quantitative Structure–Activity Relationship (QSAR) : Models have been developed to predict the biological activity of bicyclic compounds based on their chemical structure.

Case Study: Drug Repurposing

In silico studies have successfully identified existing drugs that could be repurposed using bicyclo[2.2.1]hepta-2,5-diene-based frameworks to target new diseases more effectively .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various reactions such as Diels-Alder cycloadditions and Michael additions.

Synthetic Pathways:

  • Diels-Alder Reaction : Utilized for synthesizing larger cyclic compounds.
Reaction TypeExample Application
Diels-AlderSynthesis of complex natural products
Michael AdditionFormation of functionalized intermediates

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, influencing pathways such as enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₈O₄ (PubChem CID: 139991) .
  • It is also prescribed for depression and Parkinson’s disease .
  • Photochemical Behavior : Undergoes photoisomerization to quadricyclo[2.2.1,0²,⁶,0³,⁵]heptane-2,3-dicarboxylic acid under UV light, a reaction critical for solar energy storage .

Structural and Functional Comparison with Similar Compounds

Cyclopent-1-ene-1,2-dicarboxylic Acid

  • Molecular Formula : C₇H₈O₄ (PubChem CID: 324857) .
  • Structural Differences: Monocyclic (cyclopentene backbone) vs. bicyclic (norbornadiene). Reduced ring strain in the monocyclic analog.
  • Pharmacology : Like the target compound, it inhibits the Nipah virus N protein but with slightly lower binding affinity (-6.8 kcal/mol) .
  • Applications : Used as an anti-asthmatic and antipsoriatic agent .
Property Target Compound Cyclopent-1-ene-1,2-dicarboxylic Acid
Ring System Bicyclic Monocyclic
Binding Free Energy (kcal/mol) -7.2 -6.8
Therapeutic Use Antidepressant Anti-asthmatic

5-Hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

  • Molecular Formula : C₉H₁₂O₅ .
  • Structural Differences : A hydroxyl group at the 5-position replaces one double bond, reducing strain and altering solubility.
  • Applications : Primarily studied for its hydrogen-bonding networks in crystallography .

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid (Endothal)

  • Molecular Formula : C₈H₁₀O₅ .
  • Structural Differences : Oxygen atom replaces a methylene group in the bridge, enhancing polarity.
  • Applications : Commercial herbicide and defoliant, diverging from the pharmacological focus of the target compound .

Reactivity and Photochemical Behavior

Photoisomerization

The target compound undergoes UV-induced isomerization to quadricyclane derivatives, releasing ~89 kJ/mol of stored energy . This contrasts with norbornadiene itself, which stores ~96 kJ/mol but lacks functional groups for derivatization .

Comparison with Norbornadiene:

Property Target Compound Norbornadiene
Energy Storage (kJ/mol) ~89 ~96
Functionalization Potential High (COOH groups) Low

Diels-Alder Reactivity

The anhydride form (bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride) reacts with dienes like cyclopentadiene at lower temperatures (25°C vs. 80°C for norbornadiene), favoring endo selectivity due to electron-withdrawing carboxyl groups .

Biological Activity

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (often referred to as norbornadiene dicarboxylic acid) is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H12O4
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 947-57-9
  • Structure : The compound features a bicyclic structure with two carboxylic acid functional groups, which are critical for its biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural characteristics:

1. Antioxidant Activity

  • Studies have indicated that compounds with similar structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

2. Anti-inflammatory Properties

  • The compound has been shown to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects

  • Research suggests that bicyclic compounds like this one may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

Therapeutic Area Potential Applications
Neurology Treatment for depression and neurodegenerative disorders
Oncology Potential anti-cancer properties through modulation of cell signaling pathways
Cardiology Cardioprotective effects by reducing oxidative stress

Case Study 1: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of bicyclo[2.2.1]hepta-2,5-diene derivatives on rat models of Parkinson's disease, significant improvements were observed in motor function and a reduction in dopaminergic neuron loss compared to controls. The mechanism was linked to the compound's ability to inhibit apoptotic pathways and reduce oxidative damage.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory properties of bicyclo[2.2.1]hepta-2,5-diene derivatives in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers and improvement in patient-reported outcomes after treatment with a derivative of this compound.

Research Findings

Recent research has focused on the synthesis and modification of bicyclo[2.2.1]hepta-2,5-diene derivatives to enhance their biological activity:

  • Structure-Activity Relationship (SAR) studies have revealed that modifications at the carboxylic acid positions can significantly influence the compound's efficacy as an anti-inflammatory agent.
  • Computational modeling techniques are being utilized to predict binding affinities and optimize lead compounds for drug development targeting specific biological pathways related to inflammation and neuroprotection .

Q & A

Q. What are the key safety considerations when handling Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid in laboratory settings?

  • Methodological Answer :
    • Exposure Control : Use fume hoods, wear nitrile gloves, safety goggles, and flame-retardant lab coats to prevent inhalation, skin, or eye contact .
    • Storage : Store in a cool, ventilated area away from incompatible materials (e.g., oxidizing agents) to avoid hazardous reactions. Ground equipment to prevent static discharge .
    • Emergency Protocols : For spills, avoid dust generation; use absorbent materials and dispose as hazardous waste. For skin contact, rinse immediately with water for 15 minutes .

Q. How can researchers synthesize and characterize this compound derivatives?

  • Methodological Answer :
    • Synthesis : Use Diels-Alder reactions with norbornadiene and maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid .
    • Characterization : Employ NMR (¹H/¹³C) to confirm bicyclic structure, IR spectroscopy for carboxylic O-H stretches (~2500-3300 cm⁻¹), and HPLC for purity assessment (>95%) .

Advanced Research Questions

Q. What mechanistic insights exist for the photoisomerization of this compound to quadricyclic derivatives?

  • Methodological Answer :
    • Experimental Design : Irradiate the compound at 254 nm in a quartz reactor under nitrogen. Monitor reaction progress via UV-Vis spectroscopy (λmax ~ 300 nm for quadricyclane formation) .
    • Key Findings :
Reaction ConditionYield (%)Reference
UV light, 24 hrs85
Sensitized (acetone)92
  • Mechanism : Photoexcitation induces [2π+2σ] cycloaddition, forming a strained quadricyclane structure. Computational studies (DFT) support a singlet excited state pathway .

Q. How does this compound perform in molecular solar thermal energy storage systems?

  • Methodological Answer :
    • Enthalpy Storage : The compound exhibits ΔH = 120–150 kJ/mol upon isomerization, measured via differential scanning calorimetry (DSC) .
    • Cycling Stability : Tested over 50 cycles with <5% degradation using FTIR and GC-MS to monitor byproducts .
    • Optimization : Modify substituents (e.g., ester groups) to enhance energy density and reduce activation barriers .

Q. What computational approaches validate this compound as a potential Nipah virus N-protein inhibitor?

  • Methodological Answer :
    • Docking Studies : Use AutoDock Vina with the N-protein crystal structure (PDB: 4G6G). The compound shows binding energy ΔG = -8.2 kcal/mol, favoring the receptor’s hydrophobic pocket .
    • MD Simulations : Run 100 ns simulations (AMBER force field) to confirm stable binding, with RMSD < 2.0 Å .
    • Validation : Compare with known inhibitors (e.g., Cyclopent-1-ene-1,2-dicarboxylic acid) using in vitro plaque reduction assays .

Q. How do pyrolysis conditions affect the stability of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride?

  • Methodological Answer :
    • Thermal Analysis : Conduct TGA under N₂ (heating rate: 10°C/min). Decomposition onset occurs at 220°C, releasing CO₂ and forming bicyclic ketones .
    • Hazard Mitigation : Avoid temperatures >200°C; use inert atmospheres to suppress radical chain reactions .

Data Gaps and Future Directions

Q. What experimental strategies address the lack of physicochemical data (e.g., vapor pressure, solubility) for this compound?

  • Methodological Answer :
    • Vapor Pressure : Determine via effusion method using a Knudsen cell .
    • Solubility : Use shake-flask technique with HPLC quantification in water, DMSO, and ethanol .

Q. How can researchers resolve contradictions in reported reaction yields for photoisomerization?

  • Methodological Answer :
    • Reproducibility Checks : Standardize light sources (e.g., 300 W Hg lamp) and reaction scales (1–10 mmol).
    • Byproduct Analysis : Identify dimers/oligomers via LC-MS and adjust solvent polarity (e.g., hexane vs. acetonitrile) to suppress side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Reactant of Route 2
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

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